Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate
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Overview
Description
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate: is a chemical compound with the molecular formula C7H9ClN6OS. It is a derivative of pyrazine and contains functional groups such as amino, chloro, and carbamimidothioate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester
- Amiloride Hydrochloride Impurity A (EP)
Comparison: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is unique due to its carbamimidothioate functional group, which distinguishes it from other similar compounds. This functional group imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, which can be advantageous in certain research and industrial contexts .
Properties
Molecular Formula |
C7H9ClN6OS |
---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate |
InChI |
InChI=1S/C7H9ClN6OS/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2/h1H3,(H4,9,10,13)(H2,11,14,15) |
InChI Key |
OKNSUWJNTAEWEN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |
Origin of Product |
United States |
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